molecular formula C16H17N5O2 B11613807 6-Imino-11-methyl-2-oxo-7-propyl-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide

6-Imino-11-methyl-2-oxo-7-propyl-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide

Cat. No.: B11613807
M. Wt: 311.34 g/mol
InChI Key: YWMKFJYPIHLSSK-UHFFFAOYSA-N
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Description

6-Imino-11-methyl-2-oxo-7-propyl-1,7,9-triazatricyclo[8400^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide is a complex organic compound with a unique tricyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Imino-11-methyl-2-oxo-7-propyl-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide can be achieved through several synthetic routes. Common methods include:

    Debus-Radiszewski synthesis: This method involves the condensation of glyoxal, ammonia, and an aldehyde.

    Wallach synthesis: This approach uses the reaction of aniline derivatives with glyoxal and ammonia.

    Dehydrogenation of imidazolines: This method involves the dehydrogenation of imidazoline derivatives to form the desired compound.

    Marckwald synthesis: This involves the reaction of α-halo ketones with ammonia or amines.

    Amino nitrile synthesis: This method involves the reaction of nitriles with amines under acidic conditions.

Industrial Production Methods

Industrial production of this compound typically involves large-scale application of the aforementioned synthetic routes, optimized for yield and purity. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

6-Imino-11-methyl-2-oxo-7-propyl-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur with halogenated derivatives.

    Cyclization: The compound can undergo cyclization reactions to form more complex ring structures.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Hydrogen gas (H₂), palladium on carbon (Pd/C)

    Substitution: Halogenated derivatives, nucleophiles such as amines or thiols

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines or alcohols.

Scientific Research Applications

6-Imino-11-methyl-2-oxo-7-propyl-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as an antimicrobial and anticancer agent.

    Materials Science: The compound’s unique structure makes it a candidate for use in the development of novel materials with specific electronic or optical properties.

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.

    Biological Research: The compound is used in studies related to enzyme inhibition and protein binding.

Mechanism of Action

The mechanism of action of 6-Imino-11-methyl-2-oxo-7-propyl-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt various biological pathways, leading to antimicrobial or anticancer effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Imino-11-methyl-2-oxo-7-propyl-1,7,9-triazatricyclo[8400^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide is unique due to its complex tricyclic structure, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C16H17N5O2

Molecular Weight

311.34 g/mol

IUPAC Name

6-imino-11-methyl-2-oxo-7-propyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide

InChI

InChI=1S/C16H17N5O2/c1-3-6-20-12(17)10(13(18)22)8-11-15(20)19-14-9(2)5-4-7-21(14)16(11)23/h4-5,7-8,17H,3,6H2,1-2H3,(H2,18,22)

InChI Key

YWMKFJYPIHLSSK-UHFFFAOYSA-N

Canonical SMILES

CCCN1C2=C(C=C(C1=N)C(=O)N)C(=O)N3C=CC=C(C3=N2)C

Origin of Product

United States

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